2-[1-(5-methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
2-[1-(5-methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine is a heterocyclic organic compound known for its complex structure, consisting of multiple functional groups and heteroatoms, making it of significant interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Step 1: Formation of the 5-methyl-1,3,4-thiadiazole ring:
Reactants: Methylthiosemicarbazide and nitrous acid.
Conditions: Acidic medium, low temperature.
Mechanism: Nitrosation followed by cyclization to form the thiadiazole ring.
- Step 2: Synthesis of octahydropyrrolo[2,3-c]pyrrole:
Reactants: 1,4-diketone and primary amine.
Conditions: Reductive amination.
Mechanism: Formation of an imine intermediate followed by hydrogenation.
- Step 3: Coupling the thiadiazole and pyrrolo[2,3-c]pyrrole rings:
Reactants: 5-methyl-1,3,4-thiadiazole and octahydropyrrolo[2,3-c]pyrrole.
Conditions: Base-catalyzed nucleophilic substitution.
Mechanism: Nucleophilic attack leading to the formation of the fused ring system.
- Step 4: Introduction of the trifluoromethyl group:
Reactants: Fused ring compound and trifluoromethylating reagent.
Conditions: Use of copper or silver catalysts.
Mechanism: Electrophilic trifluoromethylation.
Industrial Production Methods: Industrial methods may involve process optimization for large-scale synthesis, including catalyst selection, reaction scaling, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation::
Common reagents: KMnO₄, OsO₄.
Conditions: Aqueous or organic solvents, often with temperature control.
Products: Oxidized derivatives, possibly carboxylic acids or ketones.
- Reduction::
Common reagents: LiAlH₄, NaBH₄.
Conditions: Inert atmosphere, dry solvents.
Products: Reduced derivatives, typically alcohols or amines.
- Substitution::
Common reagents: Halogens, organometallic reagents.
Conditions: Nucleophilic or electrophilic conditions.
Products: Substituted compounds, retaining the heterocyclic core.
Scientific Research Applications
Chemistry:
Used as a building block in organic synthesis.
Precursor for the synthesis of more complex molecules.
Investigated for its potential as a bioactive compound.
Studied for interactions with biological macromolecules.
Potential therapeutic agent in drug discovery.
Research on its effects on specific diseases or conditions.
Application in material science for developing new materials.
Potential use in agricultural chemistry as a pesticide or herbicide intermediate.
Mechanism of Action
The compound likely interacts with specific molecular targets such as enzymes or receptors, modulating their activity. The pathway involves binding to the active site or allosteric site, leading to changes in the biological function. The trifluoromethyl and thiadiazole groups play crucial roles in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds:
5-(trifluoromethyl)-pyridine derivatives.
1,3,4-thiadiazole-containing compounds.
Octahydropyrrolo[2,3-c]pyrrole derivatives.
Uniqueness: What sets 2-[1-(5-methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine apart is its specific combination of functional groups, contributing to its unique chemical reactivity and potential biological activity.
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Properties
IUPAC Name |
2-methyl-5-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5S/c1-9-20-21-14(24-9)23-5-4-10-7-22(8-12(10)23)13-3-2-11(6-19-13)15(16,17)18/h2-3,6,10,12H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYARPXKKLMWDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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